![molecular formula C8H6BrNO B2930364 4-Bromo-3-methylbenzo[d]isoxazole CAS No. 1367947-42-9](/img/structure/B2930364.png)

4-Bromo-3-methylbenzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

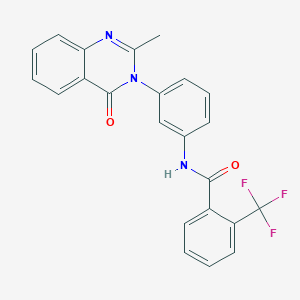

4-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.04 g/mol . This compound is also known by other names such as 4-Bromo-3-methyl-benzo[d]isoxazole and 4-bromo-3-methyl-1,2-benzoxazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 . The Canonical SMILES is CC1=NOC2=C1C(=CC=C2)Br .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.04 g/mol . It has a computed XLogP3-AA value of 2.8 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 210.96328 g/mol . The topological polar surface area is 26 Ų . It has 11 heavy atom count .Scientific Research Applications

Electrochemically Induced Multicomponent Transformation

One study focused on the electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, resulting in a compound with potential for biomedical applications, particularly in regulating inflammatory diseases. This was supported by docking studies indicating its promising applications in this area (Ryzhkova, Elinson, & Ryzhkov, 2020).

Structure-Property Relationships

Another study explored the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromo-methylbenzoic acids. This research provided valuable data on vapor pressures and melting temperatures, facilitating the development of structure-property correlations and enhancing the understanding of specific interactions in both liquid and solid phases (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Tautomerism Studies

Research on the tautomerism of heteroaromatic compounds, including 4-bromo-3-phenyl-isoxazol-5-ones, sheds light on their structural dynamics in various solvents. This understanding is crucial for the development of new chemical entities with tailored properties for specific applications (Boulton & Katritzky, 1961).

Synthesis and Biological Activity

Another segment of research delves into the synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, highlighting their potential in antimicrobial and antitubercular activities. This demonstrates the chemical versatility of isoxazole derivatives and their significance in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-methylbenzo[d]isoxazole is the BRD4 protein . This protein is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .

Mode of Action

This compound interacts with the BRD4 protein, exhibiting high binding affinity . The compound’s interaction with its target results in significant changes, which are evaluated using a thermal shift assay (TSA) and a peptide competition assay .

Biochemical Pathways

The BRD4 protein plays a crucial role in the regulation of chromatin structure . It binds to the acetylated lysine via its tandem BD1 and BD2 domains . This interaction is part of the regulation process of the acetylation level on histones, which is highly regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potent activity against the BRD4 protein . This activity is demonstrated by a peptide competition assay with an IC50 value of 0.21 μM .

properties

IUPAC Name |

4-bromo-3-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTPZDBIOWXAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)

![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)

![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)